2-(Allylsulfanyl)-4-(2-chlorophenyl)-6-hydroxy-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
CAS No.:
Cat. No.: VC1297295
Molecular Formula: C21H16ClF3N2O2S2
Molecular Weight: 484.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H16ClF3N2O2S2 |
|---|---|
| Molecular Weight | 484.9 g/mol |
| IUPAC Name | 4-(2-chlorophenyl)-2-hydroxy-6-prop-2-enylsulfanyl-3-(thiophene-2-carbonyl)-2-(trifluoromethyl)-3,4-dihydro-1H-pyridine-5-carbonitrile |
| Standard InChI | InChI=1S/C21H16ClF3N2O2S2/c1-2-9-31-19-13(11-26)16(12-6-3-4-7-14(12)22)17(18(28)15-8-5-10-30-15)20(29,27-19)21(23,24)25/h2-8,10,16-17,27,29H,1,9H2 |
| Standard InChI Key | NGWHSQAGOZMKNL-UHFFFAOYSA-N |
| SMILES | C=CCSC1=C(C(C(C(N1)(C(F)(F)F)O)C(=O)C2=CC=CS2)C3=CC=CC=C3Cl)C#N |
| Canonical SMILES | C=CCSC1=C(C(C(C(N1)(C(F)(F)F)O)C(=O)C2=CC=CS2)C3=CC=CC=C3Cl)C#N |
Introduction
The compound 2-(Allylsulfanyl)-4-(2-chlorophenyl)-6-hydroxy-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a complex organic molecule featuring multiple functional groups, including an allylsulfanyl group, a 2-chlorophenyl group, a hydroxyl group, a 2-thienylcarbonyl group, and a trifluoromethyl group attached to a tetrahydro-3-pyridinecarbonitrile backbone. This compound's unique structure suggests potential applications in various fields, such as pharmaceuticals or materials science, due to its diverse chemical functionalities.
Potential Applications
Given its complex structure, this compound could have potential applications in various fields:
-
Pharmaceuticals: The presence of multiple functional groups suggests potential biological activity, which could be explored for therapeutic uses.
-
Materials Science: The compound's unique structure might offer interesting properties for materials applications, such as optical or electronic materials.
Data Tables
| Property | Value | Unit |
|---|---|---|
| Molecular Weight | Not Available | g/mol |
| Melting Point | Not Available | °C |
| Solubility | Not Available | - |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume